N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide
Description
N-[3-(2-Aminoethoxy)phenyl]-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy group on the benzoyl ring and a 3-(2-aminoethoxy)phenyl substituent on the amide nitrogen. The compound is commercially available as a hydrochloride salt, which enhances its solubility and stability for synthetic applications .
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17/h2-8,11H,9-10,17H2,1H3,(H,18,19) |
InChI Key |
KLQCYUPMFMWAJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide typically involves the reaction of 3-(2-aminoethoxy)aniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Antifungal Benzamide Derivatives
- N-[3-(Allyloxy)phenyl]-4-methoxybenzamide (Compound 9029936): Structural Features: Replaces the 2-aminoethoxy group with an allyloxy moiety. Activity: A lead antifungal agent inhibiting Candida albicans filamentation by downregulating virulence-associated genes (e.g., SAP5, ECE1, ALS3). Demonstrated efficacy in murine models .
Thiazole- and Thiadiazine-Containing Derivatives
- N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d): Structural Features: Incorporates a 2-aminothiazole ring and benzyloxy group. Physicochemical Properties: High yield (88%), melting point (202–203°C), and distinct IR/NMR profiles due to the thiazole ring . Comparison: The thiazole ring introduces aromaticity and hydrogen-bonding capacity, which may enhance target binding compared to the simpler aminoethoxy substituent.
- N-(3-(2-Amino-6H-1,3,4-thiadiazin-5-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide hydrobromide (5d): Structural Features: Contains a thiadiazine ring and hydrobromide salt. Key Difference: The hydrobromide salt and larger heterocycle may alter solubility and metabolic stability relative to the hydrochloride salt of the target compound .
GPR35 Agonists and PDE IV Inhibitors
- N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56): Structural Features: Tetrazole and bromo substituents. Activity: Potent GPR35 agonist (IC₅₀ = 0.01 μM, Kd = 0.01 μM). The tetrazole group enhances hydrogen bonding and receptor affinity . Comparison: The aminoethoxy group in the target compound lacks the electron-withdrawing and aromatic properties of tetrazole, suggesting divergent therapeutic targets.
- 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j): Structural Features: Cyclopentyloxy and dichloropyridyl groups. Key Difference: Bulky substituents (cyclopentyloxy, dichloropyridyl) optimize enzyme inhibition, whereas the aminoethoxy group may prioritize solubility over target specificity.
Commercial Derivatives with Varied Substituents
- 4-Methoxy-N-(3-trifluoromethylphenyl)benzamide: Structural Features: Trifluoromethyl group at the 3-position. Key Difference: The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, contrasting with the hydrophilic aminoethoxy group .
- N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide: Structural Features: Methoxyethoxy side chain. Comparison: The ether-linked side chain improves solubility but lacks the reactive amine present in the target compound, limiting further derivatization .
Structure-Activity Relationship (SAR) Insights
- 4-Methoxy Group : A conserved feature across analogs, critical for π-π stacking or hydrogen bonding in target interactions.
- Substituent Effects: Polar Groups (e.g., aminoethoxy): Enhance solubility and serve as synthetic handles for functionalization. Hydrophobic/Bulky Groups (e.g., allyloxy, tetrazole): Improve membrane permeability and target binding but may reduce metabolic stability.
- Salt Forms : Hydrochloride (target compound) and hydrobromide (5d) salts optimize physicochemical properties for different applications.
Comparative Data Table
Biological Activity
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound consists of a benzamide core substituted with an aminoethoxy group and a methoxy group. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Benzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .
- Anticancer Properties : Some derivatives possess antiproliferative activity against cancer cell lines, including MCF-7, by inducing cell cycle arrest and apoptosis . The presence of methoxy groups has been correlated with increased activity due to enhanced lipophilicity and cellular uptake.
1. Antiviral Efficacy
A study evaluated the antiviral activity of N-phenylbenzamide derivatives against Hepatitis B Virus (HBV). The findings suggested that these compounds could inhibit HBV replication via mechanisms involving A3G modulation, indicating potential for treating HBV infections .
| Compound | Activity Against HBV | Mechanism |
|---|---|---|
| IMB-0523 | Inhibitory | Increases A3G levels |
| Control | None | N/A |
2. Anticancer Activity
In another study, various benzamide derivatives were tested for their antiproliferative effects on breast cancer cell lines. The results indicated that specific substitutions on the benzamide structure significantly influenced their efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 11a | 3.1 | MCF-7 |
| 11b | 5.0 | ZR-75 |
Pharmacokinetics and Toxicity
The pharmacokinetic profiles of benzamide derivatives, including this compound, suggest good metabolic stability and bioavailability. Toxicity studies have indicated that these compounds exhibit low acute toxicity in animal models, making them promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
